N-Allyl-5-(thiophen-2-yl)isoxazole-3-carboxamide
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Overview
Description
N-Allyl-5-(thiophen-2-yl)isoxazole-3-carboxamide is a heterocyclic compound that features an isoxazole ring substituted with a thiophene group at the 5-position and an allyl group at the nitrogen atom. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Allyl-5-(thiophen-2-yl)isoxazole-3-carboxamide typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of Thiophene Group: The thiophene group can be introduced via a substitution reaction where a suitable thiophene derivative reacts with the isoxazole intermediate.
Allylation: The final step involves the allylation of the nitrogen atom in the isoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroisoxazole derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-Allyl-5-(thiophen-2-yl)isoxazole-3-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Allyl-5-(thiophen-2-yl)isoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
N-Cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide: Similar structure but with a cyclopropyl group instead of an allyl group.
5-(Thiophen-2-yl)isoxazole-3-carboxaldehyde: Lacks the allyl group and has an aldehyde functional group instead.
Uniqueness
N-Allyl-5-(thiophen-2-yl)isoxazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the allyl group enhances its ability to interact with various molecular targets and participate in diverse chemical reactions .
Properties
Molecular Formula |
C11H10N2O2S |
---|---|
Molecular Weight |
234.28 g/mol |
IUPAC Name |
N-prop-2-enyl-5-thiophen-2-yl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C11H10N2O2S/c1-2-5-12-11(14)8-7-9(15-13-8)10-4-3-6-16-10/h2-4,6-7H,1,5H2,(H,12,14) |
InChI Key |
JIJDMADKGRPAAB-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)C1=NOC(=C1)C2=CC=CS2 |
Origin of Product |
United States |
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